molecular formula C9H10N4O B13320657 4-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one

4-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one

Cat. No.: B13320657
M. Wt: 190.20 g/mol
InChI Key: NXQVWGQRDRDTNB-UHFFFAOYSA-N
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Description

4-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features both pyrazole and pyridinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 5-amino-1-methyl-1H-pyrazole and a suitable pyridinone derivative can be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-methyl-1H-pyrazol-3-ol
  • 5-Amino-1-methyl-3-phenylpyrazole

Comparison

4-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one is unique due to its combined pyrazole and pyridinone rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications.

Biological Activity

4-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds that have shown promise in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications.

Anticancer Activity

Research indicates that derivatives of the pyrazole and dihydropyridine scaffolds exhibit potent anticancer properties. For instance, studies have demonstrated that modifications to the dihydropyridin structure can enhance cytotoxicity against various cancer cell lines. One study reported that specific derivatives showed IC50 values as low as 0.59 µM against MCF7 breast cancer cells, indicating strong antiproliferative effects .

Table 1: Cytotoxicity of Selected Dihydropyridine Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
4gMCF70.59>25
4eHL601.00>20
4bK5621.05>15
4aHEL1.50>18

These findings suggest that the structural characteristics of the compound significantly influence its biological activity, with certain substitutions leading to enhanced potency against specific cancer types.

Anti-inflammatory Activity

The pyrazole moiety has been linked to anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes. A study highlighted that compounds containing pyrazole demonstrated significant inhibition of inflammatory markers in vitro, suggesting their potential utility in treating inflammatory diseases .

Antimicrobial Activity

Compounds similar to this compound have also shown promising antimicrobial activity. The presence of the pyrazole ring has been associated with effective antibacterial and antifungal properties. For example, certain derivatives exhibited activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy .

Case Study 1: Anticancer Efficacy

In a clinical setting, a compound derived from the pyrazole scaffold was tested against a panel of hematological tumor cell lines (HEL, K562, HL60). The results indicated that certain modifications led to a marked increase in cytotoxicity compared to standard treatments like doxorubicin . The study emphasized the importance of structural optimization in enhancing therapeutic efficacy.

Case Study 2: Inhibition of p38 MAP Kinase

Another significant finding involved the discovery of selective inhibitors for p38 MAP kinase derived from similar pyrazole compounds. These inhibitors were shown to possess high oral bioavailability and selectivity, demonstrating the potential for developing targeted therapies for inflammatory conditions .

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

4-(5-amino-1-methylpyrazol-3-yl)-1H-pyridin-2-one

InChI

InChI=1S/C9H10N4O/c1-13-8(10)5-7(12-13)6-2-3-11-9(14)4-6/h2-5H,10H2,1H3,(H,11,14)

InChI Key

NXQVWGQRDRDTNB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=O)NC=C2)N

Origin of Product

United States

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